

Application Notes: CLSI Antifungal Susceptibility Testing (AFST) Framework

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Compound Focus: Naftifine Hydrochloride

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CLSI standards are developed by expert subcommittees, including the **Subcommittee on Antifungal Susceptibility Tests (AFUNG)**, which creates the standards for accurate antifungal testing and reporting [1].

The following documents form the core framework for AFST.

Table 1: Core CLSI Standards for Antifungal Susceptibility Testing

Standard Document	Title	Purpose and Scope
CLSI M27 [1]	<i>Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts</i>	Standardized procedure for testing yeasts (e.g., <i>Candida</i> , <i>Cryptococcus</i>).
CLSI M38 [1]	<i>Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi</i>	Standardized procedure for testing molds (e.g., <i>Aspergillus</i> , dermatophytes).
CLSI M59 [1]	<i>Ed 3: Epidemiological Cutoff Values for Antifungal Susceptibility Testing</i>	Guidance for establishing ECVs to detect non-wild-type isolates with reduced susceptibility.
CLSI M60 [1]	<i>Ed 2: Performance Standards for Antifungal Susceptibility Testing of Yeasts</i>	Contains clinical breakpoints (CBPs) and QC ranges for yeasts.

Detailed Protocol: Susceptibility Testing of Naftifine Against Filamentous Fungi

This protocol is based on the **CLSI M38** reference method, which is the most appropriate for evaluating naftifine, an antifungal typically used for dermatophytic molds [1].

Reagent and Test Solution Preparation

- **RPMI 1640 Medium:** Use as the test medium, buffered to pH 7.0 with 0.165 M MOPS.
- **Antifungal Stock Solution:** Prepare a high-concentration stock solution of naftifine in an appropriate solvent (e.g., DMSO, ethanol). The solvent concentration in the final test should not exceed 1% (v/v) and must not affect microbial growth.
- **Drug Dilution Series:** Perform twofold serial dilutions of naftifine in the test medium. The final concentration range should cover expected MIC values and include a growth control (antifungal-free) and sterility control (medium only).

Table 2: Example Broth Microdilution Test Setup

Well	Content	Final Naftifine Concentration	Purpose
A1	Medium only	-	Sterility Control
B1	Inoculum + Medium	-	Growth Control
C1	Inoculum + Drug Dilution	16 µg/mL	Test
D1	Inoculum + Drug Dilution	8 µg/mL	Test
E1	Inoculum + Drug Dilution	4 µg/mL	Test
... (continue serial dilution)

Inoculum Preparation

- **Strain Selection:** Select quality control (QC) strains and clinical isolates of target filamentous fungi (e.g., *Trichophyton mentagrophytes*, *Aspergillus fumigatus*).
- **Culture and Harvest:** Grow isolates on potato dextrose agar or another suitable medium at 35°C for 7 days. Harvest conidia by flooding the agar surface with sterile saline containing 0.01% Tween 20.
- **Standardization:** Adjust the inoculum suspension spectrophotometrically to an optical density that yields a final test concentration of 0.4×10^4 to 5×10^4 CFU/mL.

Inoculation and Incubation

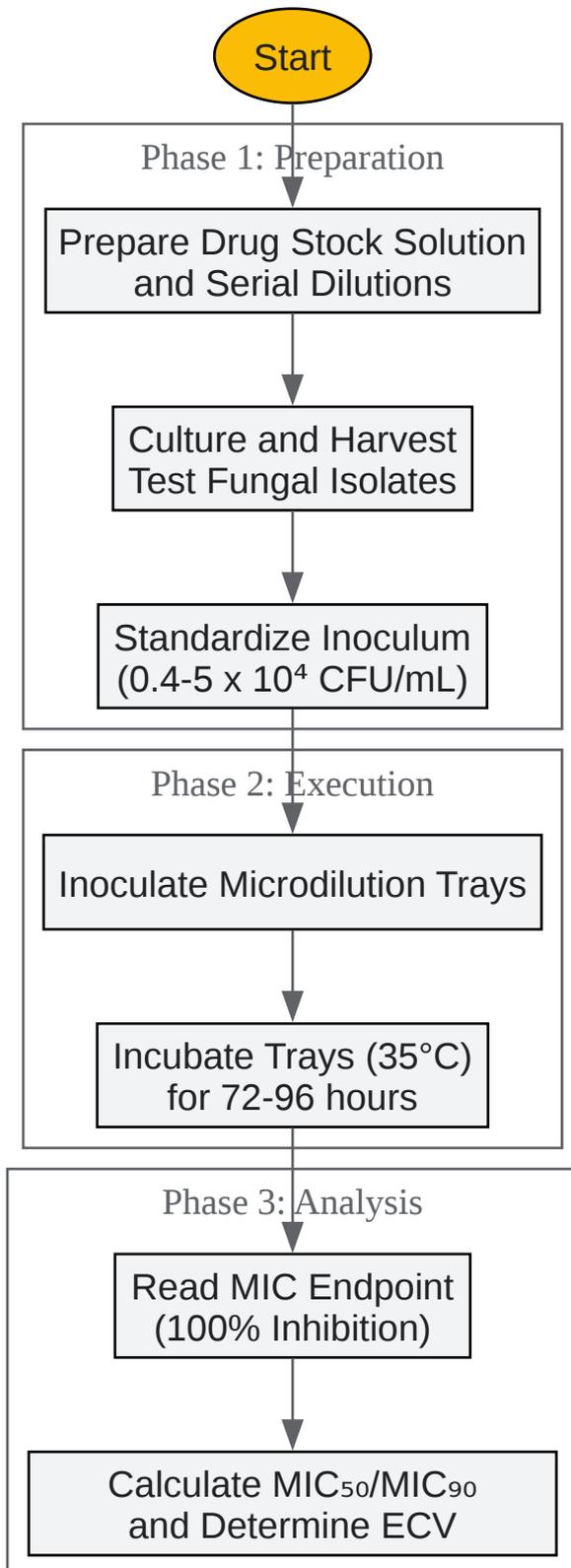
- Add 0.1 mL of the standardized inoculum to each well of the microdilution tray containing 0.1 mL of the drug dilution.
- Incubate the trays at 35°C in a humid environment.
- Read results after **72-96 hours** for most dermatophytes, or when sufficient growth is observed in the growth control well.

Endpoint Determination and Interpretation

- **Minimum Inhibitory Concentration (MIC):** For naftifine, which has fungicidal activity, the MIC is typically defined as the **lowest drug concentration that produces 100% inhibition of visual growth** compared to the drug-free growth control [2].
- **Data Analysis:** Since CLSI breakpoints for naftifine are not established, research should focus on:
 - Determining **MIC₅₀** and **MIC₉₀** (MICs required to inhibit 50% and 90% of isolates, respectively).
 - Calculating **Epidemiological Cutoff Values (ECVs)** to separate wild-type isolates from those with acquired resistance mechanisms [1].

Experimental Workflow for Naftifine AFST

The diagram below outlines the key stages of the broth microdilution testing process.



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Key Considerations for Researchers

- **Method Adaptation:** While broth microdilution is the reference standard, researchers can adapt the principles to other methods, such as **agar-based diffusion or gradient strip tests**, provided they are thoroughly validated against the reference method [3].
- **Collaboration and Consultation:** CLSI encourages early consultation with AST experts during drug development [3]. For novel agents or those without established breakpoints like naftifine, engaging with the scientific community and considering collaboration with the CLSI AFUNG subcommittee is highly recommended.
- **Public Health Access:** CLSI provides free global access to some of its most critical breakpoint information through the **CLSI MicroFree** initiative as a public health service to combat antimicrobial resistance [1].

Conclusion

Although naftifine lacks specific CLSI breakpoints, the well-established **CLSI M38** methodology provides a robust and standardized framework for researchers to conduct in vitro susceptibility testing. By following this protocol, scientists can generate reproducible and reliable data on the activity of naftifine against various filamentous fungi, contributing to the understanding of its efficacy and supporting future clinical research.

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References

1. Antimicrobial Susceptibility Testing | Area of Focus [clsi.org]
2. Screening of Chemical Libraries for New Antifungal Drugs ... [pmc.ncbi.nlm.nih.gov]
3. CLSI and EUCAST Release New Guidance on ... [clsi.org]

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